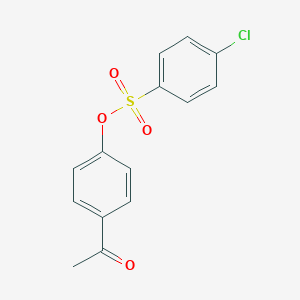

4-Acetylphenyl 4-chlorobenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64101-68-4 |

|---|---|

Molecular Formula |

C14H11ClO4S |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

(4-acetylphenyl) 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C14H11ClO4S/c1-10(16)11-2-6-13(7-3-11)19-20(17,18)14-8-4-12(15)5-9-14/h2-9H,1H3 |

InChI Key |

JUIIGTBYTBQUEL-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Acetylphenyl 4 Chlorobenzenesulfonate

2 Functional Group Compatibility in Synthesis

A key consideration in any synthetic route is the compatibility of the reaction conditions with the various functional groups present in the reactants. Aryl sulfonate synthesis is generally tolerant of a wide range of functional groups. researchgate.net However, the presence of acidic or basic functional groups may require protection or careful selection of reaction conditions to avoid unwanted side reactions. The development of new synthetic methods with improved functional group tolerance is an ongoing area of research. nih.gov

Green Chemistry Approaches in Sulfonate Ester Synthesis

The development of synthetic methodologies for sulfonate esters, including 4-Acetylphenyl 4-chlorobenzenesulfonate (B8647990), is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Research in this area focuses on several key strategies, including the use of greener solvents, alternative catalysts, and more efficient reaction conditions.

One prominent green approach is the move towards solvent-free or "neat" reaction conditions. bohrium.com This method eliminates the need for potentially toxic and volatile organic solvents, which are a major source of waste in chemical synthesis. For instance, a simple, efficient, and environmentally benign method for preparing β-sulfonyl ester derivatives has been demonstrated under solvent-free conditions, using sulfonyl hydrazides as a sulfur source in the presence of a base catalyst. bohrium.com This approach not only reduces waste but can also lead to higher yields and shorter reaction times. bohrium.com

The use of recyclable ionic liquids (ILs) as both solvents and reagents represents another significant advancement in green sulfonate ester synthesis. organic-chemistry.org Ionic liquids are salts that are liquid at low temperatures and are characterized by their low vapor pressure, which reduces air pollution. In the context of sulfonate ester reactions, ILs can act as nucleophilic reagents, eliminating the need for additional activating agents. organic-chemistry.org This methodology is environmentally attractive as it often involves stoichiometric amounts of the ionic liquid, which can be readily recycled. organic-chemistry.org

Visible-light-induced synthesis is an emerging green method that offers mild reaction conditions and avoids the need for high temperatures or harsh reagents. nih.gov Researchers have developed a photocatalyst-free, visible-light-induced method for synthesizing sulfonate esters from arylazo sulfones. nih.gov This one-pot reaction proceeds at room temperature and demonstrates the potential for using light as a clean energy source in chemical synthesis. nih.gov

The selection of catalysts and reagents is another critical aspect of green sulfonate ester synthesis. Traditional methods often employ stoichiometric amounts of reagents and catalysts that can be difficult to separate from the reaction mixture and may be toxic. To address this, research has focused on developing highly efficient and recyclable catalysts. For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of sulfonic esters under mild conditions. researchgate.net Furthermore, the use of more environmentally benign sulfonating agents, such as thiourea (B124793) dioxide as a sulfur dioxide surrogate, is being explored to replace more hazardous traditional reagents. rsc.org

The table below summarizes various green chemistry approaches applicable to the synthesis of sulfonate esters, highlighting the key advantages of each method.

| Green Chemistry Approach | Key Features | Potential Advantages for Sulfonate Ester Synthesis | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Reduces solvent waste, can lead to higher reaction rates and yields, simplifies purification. | bohrium.com |

| Ionic Liquids (ILs) | Used as recyclable solvents and/or reagents. | Low volatility, high thermal stability, potential for reuse, can act as both solvent and catalyst. | organic-chemistry.org |

| Visible-Light-Induced Synthesis | Uses visible light as an energy source, often photocatalyst-free. | Mild reaction conditions (room temperature), avoids harsh reagents and high energy input, high degree of control. | nih.gov |

| Greener Catalysts | Employs efficient and recyclable catalysts (e.g., copper-based). | Reduces catalyst waste, allows for lower catalyst loading, often milder reaction conditions. | researchgate.net |

| Alternative Sulfonating Agents | Utilizes less hazardous reagents (e.g., thiourea dioxide). | Improves safety profile of the synthesis, reduces toxic waste. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR spectroscopy would be instrumental in identifying the specific arrangement of hydrogen atoms within the molecule. The spectrum for 4-Acetylphenyl 4-chlorobenzenesulfonate (B8647990) is expected to show distinct signals corresponding to the aromatic protons on both the acetylphenyl and chlorobenzenesulfonyl rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The coupling patterns (doublets of doublets) and integration values of the aromatic signals would confirm the 1,4-disubstitution pattern on both benzene (B151609) rings.

However, based on a comprehensive search of available scientific literature and spectral databases, specific experimental ¹H NMR data for 4-Acetylphenyl 4-chlorobenzenesulfonate is not publicly available at this time.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound would display unique resonances for each carbon atom, including the carbonyl and methyl carbons of the acetyl group, the carbons of the two distinct benzene rings, and the carbons directly bonded to the ester oxygen and the chlorine atom.

A thorough search of scientific databases indicates that experimental ¹³C NMR data for this compound has not been published or made publicly available.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would establish proton-proton coupling networks within each aromatic ring. HMQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, definitively linking the acetyl group to its phenyl ring and connecting the two aromatic moieties through the sulfonate ester linkage.

Detailed experimental data from 2D NMR studies for this compound are not found in the available public scientific record.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound, the FT-IR spectrum would be expected to exhibit several key absorption bands:

A strong absorption band for the carbonyl (C=O) stretch of the ketone group.

Strong, characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate (S=O) group.

Bands related to the C-O-S ester linkage.

Absorptions corresponding to C-H and C=C stretching and bending vibrations within the aromatic rings.

A band for the C-Cl bond.

Despite the theoretical expectations, a search of published literature and databases did not yield an experimental FT-IR spectrum for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The presence of two aromatic rings and a carbonyl group in this compound suggests it would absorb ultraviolet light. The spectrum would likely show absorptions corresponding to π → π* transitions within the phenyl and chlorophenyl rings and potentially an n → π* transition associated with the carbonyl group.

Specific experimental UV-Vis absorption maxima for this compound are not documented in the accessible scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining information about the structure through analysis of fragmentation patterns. The monoisotopic mass of this compound (C₁₄H₁₁ClO₄S) is 310.00665 Da.

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are useful for identification purposes in mass spectrometry experiments.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 311.01393 |

| [M+Na]⁺ | 332.99587 |

| [M-H]⁻ | 308.99937 |

These predicted values serve as a reference for identifying the compound in high-resolution mass spectrometry analyses.

Crystallographic and Supramolecular Structural Investigations

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide fundamental information about the structural properties of 4-acetylphenyl 4-chlorobenzenesulfonate (B8647990).

Determination of Molecular Conformation and Bond Parameters

A representative data table for bond parameters would typically include:

| Bond | Length (Å) | Angle | Degrees (°) |

| S-O(ester) | - | O(sulfonyl)-S-O(sulfonyl) | - |

| S-C(aryl) | - | O(sulfonyl)-S-C(aryl) | - |

| C=O(acetyl) | - | C(aryl)-O-S | - |

| C-Cl | - | C(aryl)-C(acetyl)-O | - |

Data is not available.

Analysis of Crystal Packing and Unit Cell Parameters

The crystal packing describes how individual molecules of 4-acetylphenyl 4-chlorobenzenesulfonate arrange themselves to form a repeating three-dimensional lattice. SC-XRD provides the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which defines the symmetry of the crystal lattice. This information is fundamental to understanding the solid-state properties of the compound.

A typical table for crystallographic data would be:

| Parameter | Value |

| Chemical Formula | C14H11ClO4S |

| Formula Weight | 326.75 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Data is not available.

Supramolecular Interactions in the Solid State

The crystal packing is governed by a variety of non-covalent intermolecular interactions. The analysis of these interactions is key to understanding the stability and physical properties of the crystalline material.

Hydrogen Bonding Networks

In the case of this compound, conventional hydrogen bonds like O-H···O or N-H···O are not expected, as the molecule lacks hydroxyl or amine protons. However, the structure is rich in potential weak hydrogen bond acceptors (the sulfonyl and acetyl oxygen atoms) and donors (the aromatic and methyl C-H groups). Therefore, a detailed analysis would focus on identifying and quantifying weak C-H···O hydrogen bonds, which would likely play a significant role in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

To provide a quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis would be employed. This technique maps the different types of intermolecular contacts onto a unique surface for each molecule within the crystal. The corresponding two-dimensional fingerprint plots provide a summary of these contacts, allowing for the quantification of the relative contribution of each type of interaction (e.g., H···H, C···H, O···H) to the total crystal packing. This analysis would offer a detailed picture of the hierarchy and importance of the various non-covalent forces at play.

Until experimental data for this compound becomes publicly available, the detailed structural insights for this specific compound remain speculative.

Disorder Phenomena and Polymorphism Studies

As of the latest available research, specific studies focusing on disorder phenomena or polymorphism for this compound have not been reported in the surveyed scientific literature. Such studies are crucial as different polymorphic forms of a compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are of significant interest in materials science and pharmaceutical development. The potential for conformational polymorphism, where molecules adopt different arrangements, or disorder in the crystal lattice, remains an area for future investigation for this specific compound.

The investigation into the potential polymorphism of 4-chlorobenzenesulfonate esters is an active area of research. For example, conformational polymorphism has been observed in the quinolinium salts of 4-chlorobenzenesulfonate, indicating the flexibility of the sulfonate group and its capacity to participate in different supramolecular arrangements. cas.cn

While direct experimental data on the disorder and polymorphism of this compound is not yet available, the crystallographic details of its analogs suggest a rich and complex solid-state chemistry awaiting exploration.

Table of Crystallographic Data for Related Compounds

To provide context for the types of crystal structures observed in similar molecules, the following table summarizes crystallographic data for some related acetylphenyl esters. It is important to note that these are not the target compound but serve as illustrative examples.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4-acetylphenyl 3-methylbenzoate | C₁₆H₁₄O₃ | Monoclinic | P2₁/c | 8.7167(3) | 9.8521(3) | 15.4938(4) | 95.149(2) | researchgate.net |

| N-(4-acetylphenyl)quinoline-3-carboxamide | C₁₈H₁₄N₂O₂ | Monoclinic | P2₁/c | 17.450(18) | 5.182(5) | 15.811(15) | 106.978(16) | lookchem.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Electronic Structure Prediction

Theoretical calculations for similar compounds, such as 4-acetylphenyl 4-methylbenzenesulfonate, have been performed using the B3LYP/6-311++G(d,p) basis set to determine the optimized structural geometry. researchgate.net This level of theory is also applicable to 4-Acetylphenyl 4-chlorobenzenesulfonate (B8647990) to predict its most stable three-dimensional conformation. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

The electronic structure of a related compound, C18H16BrNO3Se, was also studied using DFT at the B3LYP/6-311++G(d,p) level, and the optimized structure was compared with experimental data. researchgate.net For 4-Acetylphenyl 4-chlorobenzenesulfonate, such calculations would reveal key electronic properties like the distribution of electron density and the nature of chemical bonds. These computational methods have shown that the bond parameters calculated at this level of theory are often in close agreement with experimental values due to the inclusion of electron correlation effects. researchgate.net

Calculation of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. For analogous molecules, DFT has been used to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using DFT. These theoretical predictions help in the assignment of signals in ¹H and ¹³C NMR spectra, providing a deeper understanding of the chemical environment of each atom within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO-LUMO Energy Gap and Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. malayajournal.orgnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and exhibits higher chemical reactivity. nih.gov

The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. malayajournal.org In the context of this compound, the HOMO is likely to be localized on the more electron-rich acetylphenyl moiety, while the LUMO may be centered on the electron-withdrawing chlorobenzenesulfonate group. The energy gap for this molecule would indicate its susceptibility to nucleophilic and electrophilic attack.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. malayajournal.orgnih.gov |

Charge Transfer Characteristics and Electrostatic Potentials

The distribution of the HOMO and LUMO across different parts of the molecule provides insight into intramolecular charge transfer possibilities. researchgate.net For this compound, an analysis would likely show a transfer of charge from the acetylphenyl ring (donor) to the chlorobenzenesulfonate ring (acceptor) upon electronic excitation.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting reactive sites. malayajournal.org The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich (negative potential) areas susceptible to electrophilic attack, and blue representing electron-poor (positive potential) regions prone to nucleophilic attack. malayajournal.org For the title compound, the oxygen atoms of the acetyl and sulfonate groups would be expected to be regions of high negative potential, while the hydrogen atoms and the area around the chlorine atom might show positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and System Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations could provide valuable information about its conformational flexibility and the stability of its different conformers.

Quantum Chemical Calculations for Advanced Electronic Properties

Quantum chemical calculations are fundamental to predicting and understanding the electronic behavior of molecules. These computational methods, such as DFT and other ab initio techniques, can elucidate a wide range of properties, including molecular orbital energies, electron density distribution, and various spectroscopic parameters. For a molecule like this compound, such calculations would provide deep insights into its electronic architecture.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability, which can be calculated using quantum chemical methods. These calculations typically involve determining the change in the dipole moment of a molecule under an applied electric field. The magnitude of the first and second hyperpolarizabilities (β and γ, respectively) are key indicators of a material's potential for second-harmonic generation and other NLO phenomena.

A computational study on this compound would likely involve optimizing its geometry and then computing its hyperpolarizability values. The presence of an electron-withdrawing chlorobenzenesulfonate group and an electron-donating acetylphenyl group suggests the potential for intramolecular charge transfer, a key feature for enhancing NLO properties. However, without specific research data, a quantitative analysis remains speculative.

Analysis of Intramolecular Non-Covalent Interactions

Intramolecular non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, conformation, and stability of a molecule. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions, which include hydrogen bonds, van der Waals forces, and π-stacking.

For this compound, an analysis of NCIs would reveal the subtle forces that dictate the spatial arrangement of the acetylphenyl and chlorobenzenesulfonate moieties. This could include potential weak hydrogen bonds involving the acetyl oxygen or interactions between the aromatic rings. Such an analysis would provide a more nuanced understanding of the molecule's conformational preferences.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. It provides a detailed picture of electron delocalization and hyperconjugative interactions within a molecule.

In the absence of specific research, a hypothetical NBO analysis would be expected to reveal significant delocalization within the phenyl rings and potential electronic communication between the two aromatic systems through the ester linkage.

Reaction Mechanisms and Chemical Reactivity Studies

Reactivity of the Sulfonate Ester Linkage

The sulfonate ester group is a key feature of the molecule, influencing its stability and its utility as a reagent in organic synthesis.

The hydrolysis of aryl sulfonate esters, such as 4-Acetylphenyl 4-chlorobenzenesulfonate (B8647990), can proceed through different mechanisms depending on the reaction conditions. In general, sulfonate esters are susceptible to hydrolysis, which involves the cleavage of the sulfur-oxygen bond. The stability of the sulfonate ester linkage is influenced by factors such as pH, temperature, and the presence of catalysts.

Under alkaline conditions, the hydrolysis of aryl benzenesulfonates can occur via a two-step mechanism involving a pentavalent intermediate. This stepwise process is favored by the combination of a strong nucleophile (e.g., hydroxide (B78521) ion) and a poor leaving group. For other related sulfonate esters, kinetic studies have been employed to elucidate the hydrolysis mechanisms, revealing dependencies on buffer concentrations and pH. nih.gov

The general stability of sulfonate esters can be compared, providing insight into the expected behavior of 4-Acetylphenyl 4-chlorobenzenesulfonate.

| Sulfonate Ester Type | General Hydrolytic Stability |

| Alkyl Sulfonates | Generally susceptible to hydrolysis, mechanism (SN1 or SN2) depends on alkyl group structure. |

| Aryl Sulfonates | Stability is influenced by substituents on the aryl rings. Electron-withdrawing groups on the aryloxy group can enhance the rate of hydrolysis. |

| Tosylates | Commonly used as leaving groups, indicating a degree of lability towards hydrolysis. |

This table provides a general comparison of the hydrolytic stability of different types of sulfonate esters.

The sulfonate ester group in this compound can undergo nucleophilic displacement reactions, where a nucleophile attacks the carbon atom of the phenyl ring, leading to the displacement of the 4-chlorobenzenesulfonate group. However, nucleophilic aromatic substitution (SNAr) on an unsubstituted phenyl ring is generally difficult. For SNAr to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.govnih.gov

In the context of this compound, the acetyl group is a deactivating group, which would not facilitate nucleophilic attack on the acetylphenyl ring. Therefore, direct nucleophilic displacement at the acetylphenyl ring is not a favored reaction pathway under typical conditions.

Alternatively, nucleophilic attack can occur at the sulfur atom of the sulfonate group, particularly with strong nucleophiles.

The 4-chlorobenzenesulfonate anion is a good leaving group in nucleophilic substitution and elimination reactions. pressbooks.pubmasterorganicchemistry.comlibretexts.org The ability of a species to function as a good leaving group is correlated with the stability of the anion formed. The 4-chlorobenzenesulfonate anion is stabilized by resonance, which delocalizes the negative charge over the three oxygen atoms and the aromatic ring. This stability makes it a weaker base and thus a better leaving group than other groups like hydroxide or alkoxides. pressbooks.pubmasterorganicchemistry.com

The effectiveness of various sulfonate esters as leaving groups is well-documented in organic synthesis. They are often used to convert alcohols into better electrophiles for substitution reactions. pressbooks.pub The reactivity of sulfonate esters as leaving groups generally follows the order: triflates > tosylates > mesylates. The 4-chlorobenzenesulfonate group is structurally similar to the tosylate group and is therefore expected to be a comparably effective leaving group.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Excellent |

| Cl⁻ | HCl | ~ -7 | Good |

| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Good |

| H₂O | H₃O⁺ | ~ -1.7 | Good |

| F⁻ | HF | ~ 3.2 | Poor |

| HO⁻ | H₂O | ~ 15.7 | Very Poor |

This table compares the leaving group ability of various common groups with their corresponding conjugate acid pKa values. A lower pKa of the conjugate acid indicates a weaker base and a better leaving group. The 4-chlorobenzenesulfonate group is expected to have a leaving group ability similar to that of the tosylate group.

Reactivity of the Acetylphenyl Moiety

The acetylphenyl part of the molecule contains two reactive sites: the aromatic ring and the carbonyl group of the acetyl substituent.

The acetylphenyl moiety can undergo electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the acetyl group (-COCH₃) and the 4-chlorobenzenesulfonyloxy group (-OSO₂C₆H₄Cl).

The acetyl group is a deactivating, meta-directing group. masterorganicchemistry.com It deactivates the aromatic ring towards electrophilic attack due to its electron-withdrawing nature, both through inductive effects and resonance. This deactivation makes the reaction slower compared to benzene. libretexts.org The meta-directing effect arises because the ortho and para positions are more deactivated than the meta position. organicchemistrytutor.comyoutube.com

The 4-chlorobenzenesulfonyloxy group is also an electron-withdrawing and thus a deactivating group. Generally, sulfonate ester groups attached to an aromatic ring are considered deactivating. However, similar to halogens, it is expected to be an ortho, para-director due to the presence of lone pairs on the oxygen atom adjacent to the ring, which can donate electron density through resonance to stabilize the arenium ion intermediate formed during ortho and para attack. masterorganicchemistry.comwikipedia.org

When both an ortho, para-directing deactivating group and a meta-directing deactivating group are present on the same aromatic ring, the position of further electrophilic substitution can be complex to predict and may result in a mixture of products. The directing effects of both groups must be considered.

| Substituent | Effect on Reactivity | Directing Effect |

| -COCH₃ (Acetyl) | Deactivating | Meta |

| -OSO₂R (Sulfonyloxy) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

This table summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions.

The carbonyl group of the acetylphenyl moiety is susceptible to nucleophilic addition reactions. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. A wide range of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.orgpressbooks.pub

Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. pressbooks.pub In the case of this compound, the acetyl group is a ketone. Its reactivity can be influenced by the electronic effects of the sulfonate ester group at the para position.

The acetyl group can participate in various condensation reactions. For example, acetophenone (B1666503) derivatives can react with aldehydes in the presence of an acid or base catalyst to form chalcones or other condensation products. mdpi.comresearchgate.netnih.gov These reactions typically involve the initial formation of an enolate from the acetophenone derivative, which then acts as a nucleophile. For instance, condensation reactions of acetophenone with various aldehydes have been reported to yield substituted cyclohexanol (B46403) derivatives and other complex structures. nih.gov

Functional Group Interconversions on the Acetylphenyl Ring

The acetyl group of this compound is a versatile functional handle that can undergo a variety of transformations to yield new derivatives. These reactions primarily involve the carbonyl moiety and the adjacent methyl group.

Reduction of the Acetyl Group: The ketone can be reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)phenyl 4-chlorobenzenesulfonate. This transformation can be achieved using a range of reducing agents. For a straightforward reduction, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is typically effective. For more comprehensive reduction to an ethyl group, stronger methods like the Wolff-Kishner or Clemmensen reduction would be employed, though the harsh conditions of these reactions might lead to the cleavage of the sulfonate ester.

Oxidation of the Acetyl Group: The acetyl group can be oxidized to a carboxylic acid, which would yield 4-(carboxy)phenyl 4-chlorobenzenesulfonate after hydrolysis of an intermediate ester. A common method for such an oxidation is the haloform reaction, where the acetyl group is treated with a halogen (e.g., bromine or iodine) in the presence of a base. This would produce a carboxylate and a haloform. Subsequent acidification would yield the desired carboxylic acid.

Reactions at the α-Position: The methyl group of the acetyl moiety can be functionalized. For instance, it can undergo enolization in the presence of a suitable base, allowing for α-halogenation or alkylation reactions.

A summary of potential functional group interconversions is presented in Table 1.

| Starting Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Acetyl (Ketone) | Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Acetyl (Ketone) | Oxidation | Bromine/Sodium Hydroxide | Carboxylic Acid |

| Acetyl (α-Methyl) | Halogenation | N-Bromosuccinimide (NBS) | α-Bromoacetyl |

Cascade and Multicomponent Reactions Incorporating this compound

While specific cascade or multicomponent reactions involving this compound are not extensively documented in the literature, its structure lends itself to potential participation in such reactions. Aryl sulfonate esters are known to be involved in various multicomponent transformations. researchgate.net For instance, visible-light-induced methods have been developed for the synthesis of sulfonic esters via multicomponent reactions of arylazo sulfones, a sulfur dioxide surrogate, and an alcohol. rsc.orgrsc.org

Given the presence of the ketone, this compound could theoretically be incorporated into cascade sequences. For example, a reaction could be initiated at the acetyl group, such as an aldol (B89426) condensation, followed by a reaction involving the sulfonate ester as a leaving group.

A copper-catalyzed multicomponent cascade reaction has been reported for the synthesis of sulfonic esters from aryl diazonium salts, an SO₂ surrogate, and alcohols. acs.org While this is a synthetic route to sulfonate esters rather than a reaction of them, it highlights the utility of the sulfonate moiety in complex reaction sequences.

Stereochemical Aspects of Reactions Involving the Compound

The primary site for introducing stereochemistry in this compound is the carbonyl carbon of the acetyl group. Nucleophilic addition to the ketone can lead to the formation of a chiral center, resulting in a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed.

For example, the reduction of the acetyl group with an achiral reducing agent like sodium borohydride will produce a racemic mixture of the corresponding secondary alcohol. However, the use of a chiral reducing agent, such as a borane (B79455) complex with a chiral ligand (e.g., (R)- or (S)-CBS reagent), could achieve an enantioselective reduction, yielding one enantiomer of the alcohol in excess.

Similarly, in any nucleophilic addition to the carbonyl group, the stereochemical outcome can be directed by the use of chiral nucleophiles or catalysts. The principles of Felkin-Anh and Cram's chelation models can be applied to predict the stereoselectivity of such additions, considering the steric and electronic properties of the substituents on the phenyl ring and the incoming nucleophile.

The study of stereoselective reactions of conformationally biased ketones has shown that high diastereoselectivity can be achieved even with highly reactive nucleophiles if the ketone substrate is biased to a particular conformation. nih.gov This suggests that the conformational preferences of this compound could influence the stereochemical course of its reactions.

Applications in Advanced Organic Synthesis

4-Acetylphenyl 4-chlorobenzenesulfonate (B8647990) as a Synthon for Complex Molecular Architectures

In the realm of organic synthesis, 4-Acetylphenyl 4-chlorobenzenesulfonate is a noteworthy synthon, a building block that can be strategically incorporated into a larger molecule. The utility of aryl sulfonate esters as synthetic intermediates is well-established, in part because the sulfonate group is resistant to a range of reaction conditions, making it a reliable protecting group for phenols. researchgate.net

A significant application of aryl sulfonates is their role as alternatives to aryl halides in transition metal-catalyzed cross-coupling reactions. researchgate.net The carbon-oxygen bond of the sulfonate ester can be activated by transition metals, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net This reactivity makes this compound a valuable precursor for creating intricate molecular structures. For instance, palladium-catalyzed Suzuki cross-coupling reactions are efficiently carried out between aryl sulfonates and arylboronic acids. researchgate.net Similarly, iron-catalyzed cross-coupling reactions of alkyl Grignards with aryl chlorobenzenesulfonates have been reported to produce alkylated products in high yields. nih.gov

The following table illustrates the versatility of aryl sulfonates in cross-coupling reactions, suggesting potential transformations for this compound.

| Reaction Type | Coupling Partner | Catalyst | Potential Product from this compound |

| Suzuki Coupling | Arylboronic acid | Palladium-NHC complex | 4-Acetyl-biphenyl derivatives |

| Kumada Coupling | Grignard reagent | Iron or Nickel | 4-Alkyl or 4-Aryl-acetophenones |

| Sonogashira Coupling | Terminal alkyne | Palladium complex | 4-Alkynyl-acetophenones |

| Buchwald-Hartwig Amination | Amine | Palladium complex | N-(4-Acetylphenyl)amines |

Ligand Design and Coordination Chemistry Based on Analogous Structures

While direct studies on the use of this compound in ligand design are not prominent, the synthesis of substituted bi-aryl and terphenyl compounds through cross-coupling reactions of aryl sulfonates provides a pathway to novel ligand architectures. The resulting poly-aromatic systems can be further functionalized to create chelating agents for coordination with various metal centers. The acetyl group on the phenyl ring could also serve as a coordination site or be chemically modified to introduce other donor atoms.

Catalytic Applications and Material Science Contributions

The exploration of sulfonate-containing compounds in catalysis and material science is an expanding field of research.

Aryl sulfonic acids have demonstrated catalytic activity in reactions such as the hydrolysis of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). mst.edu While this compound is a sulfonate ester and not a sulfonic acid, this suggests that the sulfonate functional group can play a role in catalytic processes. Additionally, certain aryl alkyl sulfonates have been developed for use as catalysts in various industrial applications. oil-chem.com

The photochemistry of sulfonate-containing compounds is an area of active investigation. Studies on arylazo sulfonates have shown that they can undergo photoinduced decomposition to generate aryl radicals or aryl cations, depending on the solvent medium. acs.org This photo-reactivity can be harnessed for arylation reactions. acs.org Furthermore, photocatalytic methods have been developed for the conversion of aryl diazonium salts into aryl sulfonyl fluorides, highlighting the role of sulfonyl compounds in photoredox chemistry. nih.gov The photocatalytic formation of carbon-sulfur bonds, such as the synthesis of aryl sulfides from aryl diazonium salts, has also been achieved using photosensitizers. nih.gov These examples suggest that this compound could potentially be engaged in photocatalytic transformations, either as a substrate or as a component of a photocatalytic system.

Development of Novel Sulfonate-Containing Derivatives for Medicinal Chemistry Building Blocks

Arylsulfonyl compounds are recognized as important pharmacophores in medicinal chemistry. acs.org The development of synthetic routes to novel sulfonate-containing derivatives is therefore of significant interest. The cross-coupling capabilities of aryl sulfonates allow for their use in the synthesis of complex molecules that can serve as building blocks for new therapeutic agents. For example, stereospecific cross-coupling reactions of aryl-substituted heterocycles can lead to the formation of acyclic polyketide analogs, a class of molecules with rich biological activity. nih.gov

The ester functionality in molecules can also be leveraged in drug design, with some esters acting as prodrugs that are converted to their active forms in the body. nih.gov The 4-acetylphenyl moiety itself is found in various biologically active compounds, and its incorporation into larger structures via the sulfonate leaving group could lead to new medicinal chemistry scaffolds.

Environmental Research Considerations

Biodegradation Pathways and Mechanisms in Environmental Systems

The biodegradation of 4-Acetylphenyl 4-chlorobenzenesulfonate (B8647990) is anticipated to proceed through the enzymatic activities of microorganisms present in soil and water systems. The molecule possesses two key structural features that will likely be targeted by microbial enzymes: the ester linkage and the two aromatic rings.

The initial and most probable step in its biodegradation is the hydrolysis of the ester bond, catalyzed by esterase enzymes. This would cleave the molecule into two primary metabolites: 4-hydroxyacetophenone and 4-chlorobenzenesulfonic acid.

4-Hydroxyacetophenone: This aromatic ketone is expected to undergo further degradation. Microorganisms are known to metabolize aromatic compounds through various pathways, often involving dioxygenase enzymes that cleave the aromatic ring. The acetyl group may be oxidized, and the hydroxyl group provides a point for further enzymatic attack, leading to ring fission and eventual mineralization to carbon dioxide and water.

4-Chlorobenzenesulfonic Acid: The biodegradation of sulfonated aromatic compounds, such as linear alkylbenzene sulfonates (LAS), has been studied. nih.govindustrialchemicals.gov.au Aerobic degradation is generally more rapid than anaerobic degradation. nih.gov The process for 4-chlorobenzenesulfonic acid would likely involve desulfonation, where a sulfatase enzyme cleaves the carbon-sulfur bond, releasing inorganic sulfate. The resulting chlorophenol would then be subject to further microbial degradation, although the presence of the chlorine atom can sometimes increase persistence.

Table 1: Postulated Primary Biodegradation Products of 4-Acetylphenyl 4-chlorobenzenesulfonate

| Initial Compound | Biodegradation Process | Primary Products |

| This compound | Ester Hydrolysis | 4-Hydroxyacetophenone and 4-Chlorobenzenesulfonic acid |

Abiotic Transformation Processes (e.g., photolysis, hydrolysis)

Abiotic processes, which are not mediated by living organisms, can also contribute significantly to the transformation of this compound in the environment.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water. acs.orgnih.govox.ac.uklu.se This reaction can be influenced by pH, with rates typically increasing under acidic or alkaline conditions. nih.govcarbodiimide.com The products of hydrolysis are the same as the initial products of biodegradation: 4-hydroxyacetophenone and 4-chlorobenzenesulfonic acid. The rate of hydrolysis will be a key factor in determining the persistence of the parent compound in aquatic environments.

Photolysis: Aromatic compounds can undergo photolysis, which is degradation induced by sunlight. acs.orgacs.orgrsc.orgdtic.mil Both the 4-acetylphenyl and the 4-chlorobenzenesulfonyl moieties are chromophores, meaning they can absorb light in the environmentally relevant UV spectrum. This absorption of energy can lead to the cleavage of chemical bonds. Photolysis could potentially lead to the cleavage of the ester bond or the C-S and C-Cl bonds, resulting in a variety of transformation products. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis.

Table 2: Potential Abiotic Transformation Pathways

| Process | Description | Influencing Factors | Potential Products |

| Hydrolysis | Cleavage of the ester bond by water. acs.orgnih.govox.ac.uklu.se | pH, temperature. nih.govcarbodiimide.com | 4-Hydroxyacetophenone, 4-Chlorobenzenesulfonic acid |

| Photolysis | Degradation by sunlight. acs.orgacs.orgrsc.orgdtic.mil | Light intensity, presence of photosensitizers. | Cleavage products of the ester, C-S, or C-Cl bonds. |

Environmental Persistence and Mobility Assessment

The environmental persistence of this compound will be determined by the combined rates of its biodegradation and abiotic transformation. Based on related compounds like LAS, which are readily biodegradable under aerobic conditions, it is plausible that this compound would not be highly persistent in environments with active microbial populations. nih.govindustrialchemicals.gov.au However, under anaerobic conditions, its persistence could be significantly longer. nih.gov

The mobility of this compound in the environment, particularly in soil and sediment, will be governed by its physicochemical properties, such as its water solubility and its tendency to adsorb to organic matter. The presence of the sulfonate group suggests a degree of water solubility, which would enhance its mobility in aquatic systems and potentially in soil porewater. However, the two aromatic rings contribute to its hydrophobicity, which could lead to adsorption onto soil organic carbon and sediments. The mobility of similar polyaromatic hydrocarbons has been shown to be limited in soil. nih.govresearchgate.net The ultimate mobility will be a balance between its solubility and its adsorption potential.

Methodologies for Studying Environmental Fate in Laboratory Models

To definitively determine the environmental fate of this compound, a series of standardized laboratory studies would be required. contractlaboratory.comresearchgate.neteurofins.comcontractlaboratory.comaropha.com These studies are designed to simulate environmental conditions in a controlled setting.

Ready Biodegradability Tests (e.g., OECD 301 series): These tests would assess the potential for rapid and complete biodegradation of the compound in an aerobic aqueous medium. industrialchemicals.gov.au Parameters such as oxygen consumption or carbon dioxide evolution are measured over a 28-day period.

Inherent Biodegradability Tests: If a compound does not pass the ready biodegradability tests, inherent biodegradability tests can be conducted to determine if it has the potential to biodegrade under optimized conditions.

Simulation Tests (e.g., OECD 303A, 309): These tests simulate the conditions in specific environmental compartments, such as activated sludge wastewater treatment plants or surface water, to provide more realistic degradation rates.

Hydrolysis as a Function of pH (e.g., OECD 111): This study would determine the rate of abiotic hydrolysis at different pH values typically found in the environment.

Phototransformation in Water (e.g., OECD 316): This test would quantify the rate of degradation due to simulated sunlight in an aqueous solution.

Adsorption/Desorption Studies (e.g., OECD 106): These experiments measure the extent to which the compound binds to different soil and sediment types, which is crucial for predicting its mobility.

Table 3: Common Laboratory Methods for Environmental Fate Assessment

| Test Type | Standard Guideline (Example) | Purpose |

| Ready Biodegradability | OECD 301B (CO2 Evolution) industrialchemicals.gov.au | Assess rapid aerobic biodegradation potential. |

| Hydrolysis | OECD 111 | Determine abiotic degradation rate in water at various pHs. |

| Adsorption/Desorption | OECD 106 | Measure partitioning between soil/sediment and water to predict mobility. |

| Phototransformation | OECD 316 | Quantify degradation rate from exposure to light. |

Q & A

What are the most reliable synthetic routes for 4-Acetylphenyl 4-chlorobenzenesulfonate, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis of sulfonate esters like this compound typically involves coupling 4-chlorobenzenesulfonyl chloride with phenolic derivatives under controlled conditions. A method analogous to EP2542522A1 ( ) for synthesizing sulfonic acid derivatives uses sulfuric acid as a catalyst at elevated temperatures (100–300°C). For optimization, employ a factorial design approach () to test variables such as temperature, stoichiometry, and solvent polarity. Use HPLC or GC-MS to monitor reaction progress and purity.

How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. ICReDD’s methodology ( ) integrates computational reaction path searches with experimental validation. For example, simulate nucleophilic substitution at the sulfonate ester group to predict regioselectivity. Pair these results with kinetic studies (e.g., variable-temperature NMR) to validate computational predictions.

What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Level: Basic

Answer:

Key techniques include:

- NMR : Analyze , , and spectra (if fluorinated analogs exist; ) to confirm substituent positions.

- IR : Identify sulfonate (S=O, ~1350–1200 cm) and acetyl (C=O, ~1700 cm) stretches.

- Mass Spectrometry : Use HRMS for molecular ion validation.

For discrepancies (e.g., conflicting melting points), cross-reference purity assessments (TLC, elemental analysis) and solvent crystallization history ( ).

How can researchers address contradictions in reported biological activities of sulfonate derivatives?

Level: Advanced

Answer:

Contradictions often arise from assay variability or impurities. For 4-chlorobenzenesulfonate analogs (), design dose-response studies with standardized cell lines (e.g., HeLa for anticancer assays) and include positive controls (e.g., doxorubicin). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. Statistical meta-analysis of existing data () can identify confounding variables like solvent choice (DMSO vs. aqueous buffers).

What experimental strategies are recommended for studying the hydrolytic stability of this compound?

Level: Advanced

Answer:

Hydrolytic stability under physiological conditions is critical for drug design. Conduct accelerated stability studies:

- pH-Varied Kinetics : Use buffer solutions (pH 1–10) at 37°C, sampling at intervals for HPLC quantification.

- Activation Energy : Apply the Arrhenius equation by testing degradation rates at 40°C, 60°C, and 80°C.

- Structural Analysis : Compare pre- and post-hydrolysis NMR to identify cleavage products ().

How can researchers optimize the separation of this compound from regioisomeric byproducts?

Level: Advanced

Answer:

Chromatographic separation challenges arise from similar polarities of isomers. Strategies include:

- HPLC Method Development : Test C18 columns with mobile phases of acetonitrile/water (gradient elution) and 0.1% TFA for ion suppression ( ).

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) exploiting differential solubility.

- Membrane Technologies : Explore nanofiltration membranes (, RDF2050104) for scalable separation.

What are the best practices for scaling up the synthesis of this compound without compromising yield?

Level: Basic

Answer:

Scale-up requires addressing heat transfer and mixing efficiency:

- Reactor Design : Use jacketed reactors with precise temperature control (, RDF2050112).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints.

- Workflow Validation : Conduct pilot batches (1–10 L) to identify bottlenecks (e.g., exothermicity) before industrial-scale production.

How can green chemistry principles be applied to the synthesis of this compound?

Level: Advanced

Answer:

Minimize waste and hazardous reagents:

- Catalysis : Replace sulfuric acid with immobilized acidic resins ( ).

- Solvent Selection : Use cyclopentyl methyl ether (CPME) or water-ethanol mixtures ( ).

- Atom Economy : Optimize stoichiometry to reduce excess reagents (e.g., phenol derivatives).

What computational tools are available to model the crystal structure of this compound?

Level: Advanced

Answer:

Software like Mercury (Cambridge Crystallographic Database) or Materials Studio can predict packing motifs. Input experimental XRD data (if available) or generate hypothetical polymorphs via molecular dynamics simulations. Validate predictions with PXRD and DSC ( ).

How should researchers design experiments to explore structure-activity relationships (SAR) for sulfonate derivatives?

Level: Advanced

Answer:

SAR studies require systematic variation:

- Substituent Libraries : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) at the acetyl or chlorophenyl positions.

- Biological Testing : Use high-throughput screening (HTS) for antimicrobial () or enzyme inhibition assays.

- QSAR Modeling : Corrogate biological data with descriptors like logP, Hammett constants, and electrostatic potentials ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.